5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 . It is a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings .
Synthesis Analysis
The synthesis of this compound relies on efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations . An improved synthesis method has been reported, which affords a significant improvement over previously reported syntheses .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused system of two pyridine rings . The exact mass of the molecule is 178.074227566 g/mol .
Chemical Reactions Analysis
The chemical reactions involving this compound include double Sonogashira reactions and Chichibabin cyclizations . A subsequent nucleophilic aromatic substitution then takes place to generate an anionic intermediate .
Scientific Research Applications
Supramolecular Networks and Hydrogen Bonding :
- Studies have shown the use of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid derivatives in forming hydrogen-bonded supramolecular networks. These networks are formed through noncovalent weak interactions with carboxylic acids, leading to an increased understanding of binding mechanisms in molecular chemistry (Jin, Liu, Wang, & Guo, 2011).
Synthesis and Evaluation of Derivatives :
- The synthesis and evaluation of various derivatives of this compound, such as esters, carbonitriles, and carboxamides, have been explored. These derivatives have shown potential in applications like antibacterial treatments, highlighting the compound's versatility in medicinal chemistry (Santilli, Scotese, & Yurchenco, 1975).
Role in Osteoporosis Treatment :
- Certain derivatives of this compound have been identified as potent antagonists for the αvβ3 receptor, showing promise in the treatment and prevention of osteoporosis. Their efficacy in in vivo models of bone turnover has led to their consideration for clinical development (Coleman et al., 2004).
Advancements in Organic Chemistry :
- The compound's derivatives have been used to study various synthetic pathways and chemical reactions, contributing significantly to advancements in organic chemistry and the understanding of molecular interactions (Messinger & Meyer-Barrientos, 1981).
Antibacterial Applications :
- Research on 1,8-naphthyridine-3-carboxylic acid derivatives, closely related to this compound, has shown significant antibacterial activity. These findings are crucial in the development of new antibacterial agents, demonstrating the compound's potential in pharmacology (Matsumoto et al., 1984).
Chemical Synthesis and Cycloaddition Reactions :
- The compound has been used in studies focusing on chemical synthesis, particularly in cycloaddition reactions. These studies contribute to the broader understanding of chemical synthesis methods and the creation of novel compounds (Read & Ray, 1995).
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZSCAGHBLVEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680006 | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-22-8 | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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